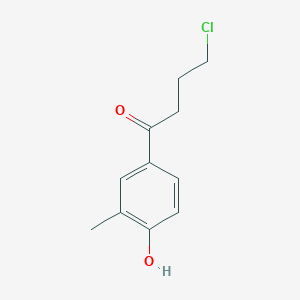
Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl is a compound characterized by the presence of a boron atom bonded to a hydroxy group and a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl typically involves the reaction of 2,4,6-tri-tert-butylphenol with a boron-containing reagent. One common method is the reaction of 2,4,6-tri-tert-butylphenol with boron trihalides (such as boron trichloride) in the presence of a base. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis of the boron reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Reduced boron species.
Substitution: Substituted boron compounds with various functional groups.
Applications De Recherche Scientifique
Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl has several applications in scientific research:
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antioxidant properties due to the presence of the phenolic group.
Industry: Utilized as a stabilizer and antioxidant in polymers and lubricants.
Mécanisme D'action
The mechanism of action of Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl involves its interaction with molecular targets through its boron center. In Suzuki-Miyaura coupling reactions, the boron atom participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . In biological systems, the compound’s antioxidant properties are attributed to the phenolic group, which can scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl can be compared with other similar compounds such as:
2,4,6-Tri-tert-butylphenol: A phenol with similar steric hindrance but without the boron center.
2,6-Di-tert-butylphenol: Another sterically hindered phenol used as an antioxidant in industrial applications.
Phenylboronic acid: A simpler boronic acid without the bulky tert-butyl groups, commonly used in Suzuki-Miyaura coupling reactions.
This compound is unique due to the combination of its sterically hindered phenolic group and boron center, which imparts distinct reactivity and stability characteristics.
Propriétés
Numéro CAS |
112506-15-7 |
|---|---|
Formule moléculaire |
C18H30BO |
Poids moléculaire |
273.2 g/mol |
InChI |
InChI=1S/C18H30BO/c1-16(2,3)12-10-13(17(4,5)6)15(19-20)14(11-12)18(7,8)9/h10-11,20H,1-9H3 |
Clé InChI |
IVDPSNBMYMDOET-UHFFFAOYSA-N |
SMILES canonique |
[B](C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diphenylsilane](/img/structure/B14298185.png)
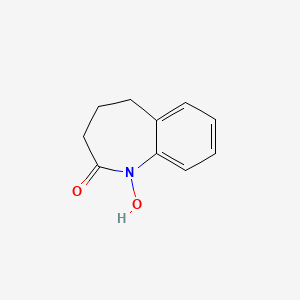
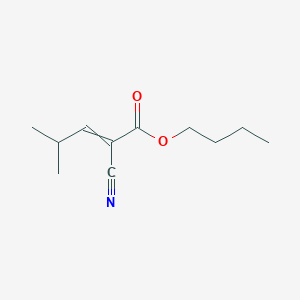
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)

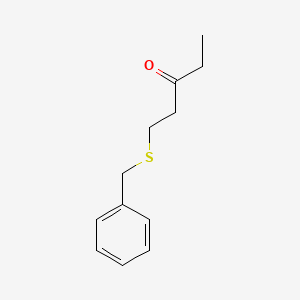
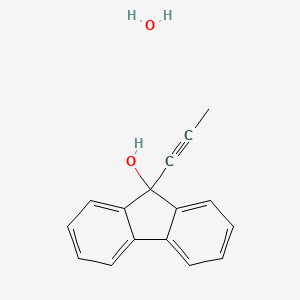
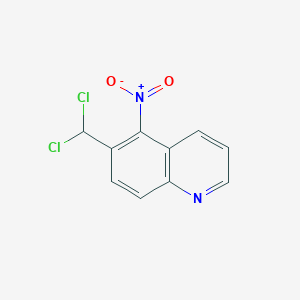
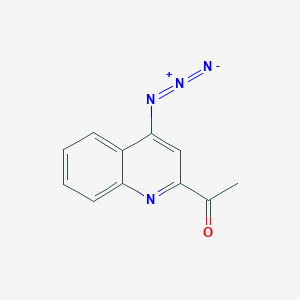
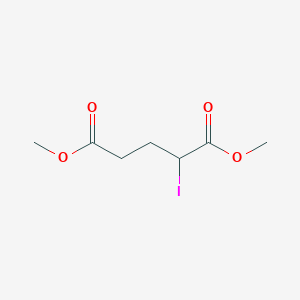
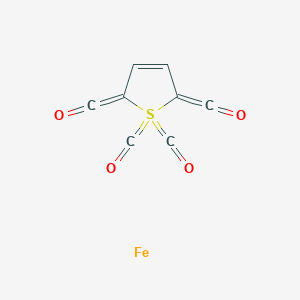

![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
